molecular formula C14H22O3Si B131337 3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE CAS No. 97315-18-9

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE

Cat. No.: B131337
CAS No.: 97315-18-9
M. Wt: 266.41 g/mol
InChI Key: RYTUEPCRTPXDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxy group. This compound is of interest in organic synthesis due to its unique reactivity and protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE typically involves the protection of the hydroxyl group on a precursor molecule using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE is used in various scientific research applications:

    Chemistry: As a protected aldehyde in multi-step organic synthesis, allowing for selective deprotection and further functionalization.

    Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are crucial.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE involves the reactivity of the aldehyde group and the protective nature of the TBDMS group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective reactions at the aldehyde or methoxy positions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE is unique due to the presence of both the TBDMS protective group and the methoxy group, which provide distinct reactivity patterns and protection strategies in organic synthesis. This combination allows for selective functionalization and deprotection steps that are not possible with simpler compounds .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTUEPCRTPXDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326892
Record name 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97315-18-9
Record name 3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared as in Example 12-1c from 3-hydroxy-4-methoxybenzaldehyde and tert-butylchlorodimethylsilane. Yield 100%, yellowish liquid. MS 267 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled solution of 3-hydroxy-4-methoxybenzaldehyde 12 (10.0 g, 65.7 mmol) in dry N,N-dimethyl formamide (75 mL) was added diisopropylethylamine (16.99 g, 131.4 mmol). Before the addition of 1.0 M solution of tert-butyldimethylsilyl chloride in tetrahydrofuran (11.89 g or 78.9 mL, 78.85 mmol) the mixture was stirred under nitrogen for 10 min. After complete addition over 30 min, the reaction mixture was left overnight (12-16 h). Reaction completion was checked by TLC (chloroform on silica gel plate). Water was added to the reaction mixture, extracted with dichloromethane and the organic layer was washed with a saturated sodium bicarbonate solution, water and dried. Removal of solvent in vacuo yielded as an oil which was subjected to column chromatography (eluant: chloroform) to afford as an yellow viscous oil 13 (100%). 1H NMR: δ 0.21 (s, 6H, 2×CH3), 1.01 (s, 9H, 3×CH3), 3.91 (s, 3H, OCH3), 6.94 (d, 1H, J=8.5 Hz, 5H), 7.36 (d, 1H, J=2 Hz, 2H), 7.47 (dd, 1H, J=8.5, 2 Hz, 6H), 9.89 (s, 1H, CHO). Anal. Calcd for C14H22O3Si: C, 63.12, H, 8.32. Found: C, 63.09, H, 8.30.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.99 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
78.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE
Reactant of Route 2
Reactant of Route 2
3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE
Reactant of Route 3
Reactant of Route 3
3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE
Reactant of Route 4
Reactant of Route 4
3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE
Reactant of Route 5
Reactant of Route 5
3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE
Reactant of Route 6
Reactant of Route 6
3-TERT-BUTYLDIMETHYLSILOXY-4-METHOXYBENZALDEHYDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.